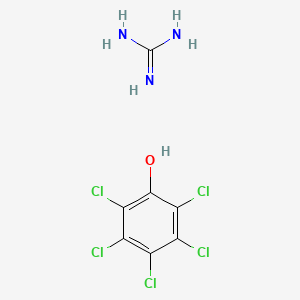

guanidine;2,3,4,5,6-pentachlorophenol

説明

2,3,4,5,6-Pentachlorophenol (PCP) is a polychlorinated aromatic compound (molecular formula: C₆HCl₅O; molecular weight: 266.35) historically used as a wood preservative, herbicide, and disinfectant . It exhibits a high log Kow value (5.05), indicating significant lipophilicity, and its water solubility ranges from 14.0 to 15,000 mg·L⁻¹ depending on pH . PCP is recognized for its toxicity, leading to global restrictions under the Stockholm Convention . Guanidine, a strong organic base (pKa ~13.6), is often utilized in biochemical studies to denature proteins or solubilize hydrophobic compounds. The interaction between guanidine and PCP has been explored in mitochondrial studies, where guanidine was shown to release 75% of bound PCP via protein denaturation .

特性

CAS番号 |

5944-83-2 |

|---|---|

分子式 |

C7H6Cl5N3O |

分子量 |

325.4 g/mol |

IUPAC名 |

guanidine;2,3,4,5,6-pentachlorophenol |

InChI |

InChI=1S/C6HCl5O.CH5N3/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1(3)4/h12H;(H5,2,3,4) |

InChIキー |

DJAXCDIYFZEHGT-UHFFFAOYSA-N |

正規SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O.C(=N)(N)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of amines with carbodiimides or thioureas. For guanidine;2,3,4,5,6-pentachlorophenol, a common synthetic route involves the reaction of guanidine with 2,3,4,5,6-pentachlorophenol under basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of guanidine derivatives often employs catalytic methods to enhance yield and efficiency. Transition-metal-catalyzed reactions, such as those involving palladium or copper catalysts, are commonly used to synthesize guanidine compounds. These methods offer high selectivity and can be scaled up for large-scale production .

化学反応の分析

Types of Reactions

Guanidine;2,3,4,5,6-pentachlorophenol undergoes various chemical reactions, including:

Oxidation: The guanidine moiety can be oxidized to form guanidinium salts.

Reduction: Reduction reactions can convert the pentachlorophenol component to less chlorinated phenols.

Substitution: The chlorine atoms in pentachlorophenol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the guanidine moiety typically yields guanidinium salts, while reduction of pentachlorophenol can produce less chlorinated phenols .

科学的研究の応用

Guanidine;2,3,4,5,6-pentachlorophenol has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential antimicrobial properties due to the presence of pentachlorophenol.

Medicine: Investigated for its potential use in treating certain diseases, leveraging the biological activity of guanidine.

Industry: Employed as a pesticide and disinfectant, particularly in wood preservation.

作用機序

The mechanism of action of guanidine;2,3,4,5,6-pentachlorophenol involves multiple pathways:

Guanidine Moiety: Enhances the release of acetylcholine following a nerve impulse, affecting muscle cell membranes by slowing depolarization and repolarization rates.

Pentachlorophenol Moiety: Acts as a potent inhibitor of various enzymes and disrupts cellular processes by uncoupling oxidative phosphorylation.

類似化合物との比較

Research Findings

Mitochondrial Interactions

PCP binds tightly to mitochondrial proteins, with 33% remaining nondialyzable after sonication. Guanidine (8 M) disrupts these interactions, releasing 75% of PCP, highlighting its role in protein denaturation .

Catalytic Oxidation

PCP’s steric bulk reduces its catalytic turnover (TON = 186) in peroxidase-mediated reactions, outperformed by smaller substrates like 2,4,6-TFP (TON = 3,825) .

Antibacterial Activity

While PCP inhibits sulfate conjugation in liver metabolism , its metabolites, such as tetrachloro-1,3-benzenediol, exhibit enhanced activity against Streptomyces spp. .

Anti-Cancer Guanidinium Derivatives

Compounds like 30 and 2 demonstrate >95% purity and potent in vitro anti-cancer activity, leveraging guanidine’s ability to interact with cellular kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。